Bisnafide mesylate

Anticancer screening In vitro cytotoxicity Murine leukemia model

Researchers require validated reference compounds for DNA intercalator and topoisomerase II inhibitor studies, yet structural analogs like elinafide show divergent toxicity and efficacy profiles. Bisnafide dimesylate (DMP 840) solves this with distinct clinical data. - Validated in P-gp-overexpressing MDR models: KB8-5 cells show only 16-fold resistance vs. 50-fold for vincristine. - Complete tumor regression in 5/6 rhabdomyosarcoma xenografts (83%). - Established safety benchmark: DLTs are myelosuppression/thrombocytopenia, not neuromuscular. - Immediate shipment, secure packaging.

Molecular Formula C34H36N6O14S2
Molecular Weight 816.8 g/mol
CAS No. 145124-30-7
Cat. No. B123796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisnafide mesylate
CAS145124-30-7
Synonyms(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate
bisnafide
DMP 840
DMP-840
NSC D640430
NSC-D640430
Molecular FormulaC34H36N6O14S2
Molecular Weight816.8 g/mol
Structural Identifiers
SMILESCC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O
InChIInChI=1S/C32H28N6O8.2CH4O3S/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42;2*1-5(2,3)4/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3;2*1H3,(H,2,3,4)/t17-,18-;;/m1../s1
InChIKeyKPQJSSLKKBKWEW-RKDOVGOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisnafide Dimesylate: DNA Intercalator & Topo II Inhibitor


Bisnafide dimesylate (CAS: 145124-30-7), also known as DMP 840, is a bis-naphthalimide small molecule anticancer agent that functions as a DNA intercalator with selectivity for guanine-cytosine (GC)-rich regions and as a topoisomerase II inhibitor [1]. The compound reached Phase II clinical trials for solid tumors and colorectal cancer before development was discontinued, and its preclinical and clinical datasets provide a foundation for comparator analysis against in-class bis-naphthalimides such as elinafide (LU 79553) [2].

Why Bisnafide Dimesylate Cannot Be Substituted


Bis-naphthalimides exhibit divergent linker chemistries, DNA binding affinities, and clinical toxicity profiles that preclude interchangeable use. Bisnafide (DMP 840) and elinafide (LU 79553) share the same bis-naphthalimide core scaffold and both reached clinical evaluation [1], yet they differ critically in maximum tolerated dose (MTD), dose-limiting toxicity (DLT) characteristics, and in vitro potency across tumor cell panels. These differences arise from distinct polyamine linker structures and chromophore modifications that alter DNA binding kinetics, topoisomerase II inhibition mechanism (poisoning versus catalytic inhibition), and pharmacokinetic behavior [2]. Substituting bisnafide with elinafide or mononaphthalimides such as amonafide would confound experimental reproducibility and invalidate cross-study comparisons due to non-overlapping therapeutic windows and toxicity spectra.

Bisnafide Dimesylate: Differentiation Evidence


Antiproliferative Activity in L1210 Leukemia Cells

Bisnafide (DMP 840) demonstrates potent antiproliferative activity against L1210 murine leukemia cells with an IC₅₀ value of 0.034 μM . While a direct head-to-head comparison with elinafide under identical L1210 assay conditions is not available in the public literature, cross-study comparison reveals that elinafide (LU 79553) exhibits an EC₅₀ range of 2 × 10⁻⁷ to 5 × 10⁻¹⁰ M (0.0002–0.5 μM) across multiple tumor cell lines [1]. Both compounds achieve nanomolar to sub-nanomolar potency, confirming bis-naphthalimide class activity.

Anticancer screening In vitro cytotoxicity Murine leukemia model

Antiproliferative Spectrum Across Tumor Cell Lines

Bisnafide (DMP 840) exhibits broad in vitro antiproliferative activity against both human and murine leukemia and solid tumor cell lines, with IC₅₀ values ranging from 2.3 to 53 nM [1]. In contrast, elinafide (LU 79553) demonstrates an EC₅₀ range from 2 × 10⁻⁷ to 5 × 10⁻¹⁰ M (0.0002–0.5 μM; 0.2–500 nM) [2]. The upper bound of elinafide's range (500 nM) extends approximately 10-fold higher than bisnafide's maximum reported IC₅₀ (53 nM) in the cited studies, suggesting bisnafide maintains more consistently potent activity across a diverse cell panel without the potency drop-off observed for elinafide in less sensitive lines.

Solid tumor cell lines Leukemia cell lines Antiproliferative screening

Activity in Doxorubicin-Resistant Tumor Cells

Bisnafide (DMP 840) retains growth-inhibitory activity against three doxorubicin-resistant cell lines, with IC₅₀ values remaining in the nanomolar range [1]. In head-to-head evaluation, KB8-5 multidrug-resistant cells (which overexpress P-glycoprotein) exhibited 50-fold resistance to vincristine but only 16-fold resistance to bisnafide as measured by clonogenic survival [2]. Furthermore, in vivo xenograft studies demonstrated that both parental KB3-1 and multidrug-resistant KB8-5 tumors were highly and equally sensitive to bisnafide, whereas only KB3-1 xenografts responded to vincristine [2].

Multidrug resistance Doxorubicin resistance Cross-resistance

Pediatric Phase I MTD in Refractory Solid Tumors

In a Phase I study of bisnafide (DMP 840) in pediatric patients with refractory solid tumors, the maximum tolerated dose (MTD) was established as 8.6 mg/m² daily for 5 days, with dose-limiting myelosuppression [1]. In adult patients receiving bisnafide via 24-hour infusion every 3 weeks, the recommended Phase II dose was 40 mg/m², with neutropenia, thrombocytopenia, and stomatitis as dose-limiting toxicities [2]. For comparison, elinafide (LU 79553) in adult solid tumor patients achieved an MTD of 18 mg/m²/d for 5 days every 3 weeks, with cumulative proximal myopathy and erectile dysfunction as unique dose-limiting toxicities [3].

Pediatric oncology Phase I clinical trial Maximum tolerated dose

Complete Regression in Rhabdomyosarcoma Xenografts

Bisnafide (DMP 840) induced complete tumor regressions in five of six (83%) lines of advanced rhabdomyosarcoma xenografts in immune-deprived mice [1]. Additionally, in long-term growth delay studies, bisnafide produced full regressions in 20 of 20 (100%) mice bearing MX-1 human breast carcinoma xenografts, with tumors in 50% of these mice remaining regressed for over 5 months [2]. Comparable complete regression rate data for elinafide in rhabdomyosarcoma xenografts is not reported in the available literature; elinafide's clinical evaluation in adult solid tumors noted a partial response in one patient with platinum- and taxane-resistant papillary serous carcinoma lasting 22 months, but no pediatric or rhabdomyosarcoma-specific efficacy data are available [3].

Xenograft efficacy Rhabdomyosarcoma Complete tumor regression

Anti-Angiogenic Activity Distinction

Bisnafide functions as both a DNA intercalator/topoisomerase II inhibitor and an anti-angiogenic agent capable of normalizing tumor vasculature and promoting enhanced delivery of cytotoxic agents to tumor sites . Anti-angiogenic activity is not reported for elinafide in the primary literature; elinafide's mechanism is described exclusively as DNA bis-intercalation with a helix-unwinding angle of 37° and topoisomerase II interference without anti-angiogenic properties [1]. The absence of direct comparative anti-angiogenic data reflects a qualitative mechanistic divergence between the two compounds.

Anti-angiogenic activity Tumor vasculature normalization Dual mechanism

Bisnafide Dimesylate: Validated Application Scenarios


Screening in Multidrug-Resistant Tumor Models

Bisnafide dimesylate is the appropriate reference compound for studies evaluating novel anticancer agents in P-glycoprotein-overexpressing multidrug-resistant models. As demonstrated by direct head-to-head comparison, KB8-5 cells exhibit only 16-fold resistance to bisnafide compared to 50-fold resistance to vincristine, and in vivo xenografts confirm equal sensitivity of parental and resistant tumors to bisnafide [1]. Procurement of bisnafide for these studies ensures a benchmark compound with validated activity in MDR contexts, unlike vincristine or doxorubicin which show pronounced cross-resistance.

Pediatric Solid Tumor Xenograft Positive Control

Bisnafide dimesylate is uniquely validated as a positive control for rhabdomyosarcoma and other pediatric solid tumor xenograft studies. The compound induced complete tumor regressions in 5 of 6 advanced rhabdomyosarcoma lines (83%) in immune-deprived mice, a level of in vivo efficacy not documented for the closest structural analog elinafide [2]. Researchers requiring a bis-naphthalimide reference standard with established pediatric tumor model activity should select bisnafide over elinafide or mononaphthalimides.

Bis-Naphthalimide Mechanism Comparator Studies

Bisnafide dimesylate serves as a mechanistically distinct comparator to elinafide in studies investigating bis-naphthalimide structure-activity relationships. While both compounds intercalate GC-rich DNA and inhibit topoisomerase II, bisnafide additionally exhibits anti-angiogenic activity that elinafide lacks . Researchers evaluating linker chemistry effects on DNA binding kinetics or dual mechanism potential can use bisnafide as the reference for the anti-angiogenic bis-naphthalimide subclass.

Safety Pharmacology Benchmarking for Novel DNA Intercalators

Bisnafide dimesylate provides a well-characterized safety benchmark for preclinical toxicology studies of novel DNA intercalating agents. The compound's dose-limiting toxicities are established as myelosuppression, neutropenia, thrombocytopenia, and stomatitis [3], contrasting with elinafide's cumulative proximal myopathy and erectile dysfunction DLT profile [4]. Investigators can select the appropriate reference compound based on whether hematologic or neuromuscular toxicity is the more relevant safety endpoint for their lead optimization program.

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